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N-phenyl-2-phenyliminoindol-3-amine
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Overview
Description
N-Phenyl-3-(phenylimino)-3H-indol-2-amine is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of both phenyl and imino groups attached to an indole core, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-(phenylimino)-3H-indol-2-amine typically involves the reaction of phenylhydrazine with isatin under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole core. The reaction conditions often include the use of solvents like ethanol or acetic acid and require heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of N-Phenyl-3-(phenylimino)-3H-indol-2-amine may involve more efficient catalytic processes to enhance yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and scale up production.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-3-(phenylimino)-3H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
N-phenyl-2-phenyliminoindol-3-amine has been synthesized and evaluated for its anticancer properties, particularly against various cancer cell lines. A series of derivatives have shown promising cytotoxicity against human colon adenocarcinoma (HT29) and breast adenocarcinoma (MCF7) cell lines. For instance, compounds derived from this structure exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents .
Mechanism of Action
The mechanism of action for these compounds often involves the inhibition of specific kinases associated with cancer progression. Studies indicate that the compounds may interfere with the signaling pathways mediated by Src family kinases, which are frequently overexpressed in several cancers . Molecular docking studies have further elucidated binding affinities to target proteins, enhancing the understanding of their pharmacological effects .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess antimicrobial properties. These compounds have been tested against various microorganisms, showing effective inhibition rates comparable to standard antimicrobial agents. The structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl rings enhance antimicrobial efficacy .
Antioxidant Properties
The antioxidant potential of this compound derivatives has been explored through various assays. These compounds have demonstrated significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was often assessed using methods such as the phosphomolybdenum assay, where the compounds showed better results than traditional antioxidants like ascorbic acid .
Material Science Applications
Beyond biological applications, this compound is also being investigated for its utility in material science. Its properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its ability to form stable thin films with desirable electronic characteristics . The compound's stability under thermal stress enhances its applicability in various industrial processes.
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism by which N-Phenyl-3-(phenylimino)-3H-indol-2-amine exerts its effects involves interactions with various molecular targets. The compound can intercalate into DNA, affecting transcription and replication processes. Additionally, it can interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-3-(phenylimino)-3H-phenothiazin-7-amine
- N-Aryl-3-(arylimino)-3H-1,2,4-dithiazol-5-amines
Uniqueness
N-Phenyl-3-(phenylimino)-3H-indol-2-amine stands out due to its unique indole core, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for developing novel materials and studying complex chemical reactions.
Biological Activity
N-phenyl-2-phenyliminoindol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
This compound features an indole core with phenyl and imino substituents, which contribute to its biological properties. The structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymes : It exhibits inhibitory effects on specific enzymes, particularly those involved in inflammatory processes. For instance, compounds similar to this compound have shown selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
- Antidiabetic Activity : Research indicates that derivatives of this compound can act as DPP-4 inhibitors, which play a role in glucose metabolism and are relevant in the treatment of type 2 diabetes. These compounds have demonstrated significant potency, with some derivatives achieving IC50 values as low as 2.0 nM .
- Neuroprotective Effects : Some studies suggest that compounds based on this scaffold may inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. This inhibition could provide a therapeutic strategy for conditions such as Alzheimer's disease .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound and its derivatives:
Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
---|---|---|---|
5n | COX-2 | 0.07 | 508.6 |
22a | DPP-4 | 0.002 | - |
The data indicates that the compound exhibits strong selectivity towards COX-2 over COX-1, which is beneficial for reducing side effects associated with non-selective COX inhibitors .
Case Studies
- Anti-inflammatory Activity : A study assessed the antinociceptive activity of N-phenyl derivatives using the formalin test, demonstrating significant pain relief compared to control groups, with p-values less than 0.05 indicating statistical significance.
- Antidiabetic Efficacy : The efficacy of compound 22a was evaluated in vivo using an oral dose of 3 mg/kg, resulting in over 80% inhibition of DPP-4 activity within 24 hours, comparable to established treatments like omarigliptin .
Properties
CAS No. |
54234-12-7 |
---|---|
Molecular Formula |
C20H15N3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-phenyl-3-phenyliminoindol-2-amine |
InChI |
InChI=1S/C20H15N3/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)23-20(19)22-16-11-5-2-6-12-16/h1-14H,(H,21,22,23) |
InChI Key |
LABGTOMLTAIIPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C2=NC4=CC=CC=C4 |
Origin of Product |
United States |
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